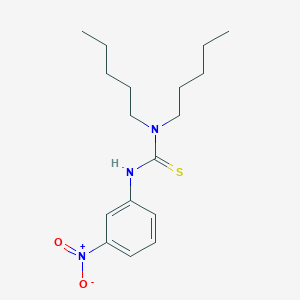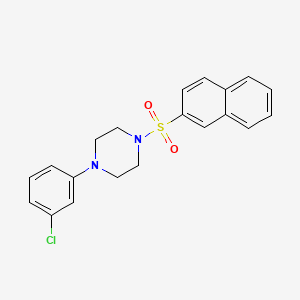
N'-(3-nitrophenyl)-N,N-dipentylthiourea
Descripción general
Descripción
N-(3-nitrophenyl)-N,N-dipentylthiourea, also known as nitrophenylpentylthiourea (NPTU), is a chemical compound that has been used in scientific research for many years. It is a thiourea derivative that has been shown to have various biochemical and physiological effects on living organisms.
Mecanismo De Acción
The mechanism of action of NPTU is not fully understood, but it is believed to involve the binding of NPTU to the active site of enzymes, thereby inhibiting their activity. NPTU has also been shown to disrupt the membrane integrity of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
NPTU has been shown to have various biochemical and physiological effects on living organisms. It has been shown to inhibit the activity of enzymes involved in neurotransmission, leading to a decrease in the levels of neurotransmitters such as acetylcholine. NPTU has also been shown to have antioxidant activity and to protect against oxidative stress. In addition, NPTU has been shown to have anti-inflammatory activity and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NPTU in lab experiments include its high purity, solubility in organic solvents, and ability to inhibit the activity of various enzymes. However, the limitations of using NPTU include its insolubility in water, which can limit its use in aqueous environments, and its potential toxicity to living organisms.
Direcciones Futuras
There are many future directions for research on NPTU. One direction is to investigate the potential of NPTU as a therapeutic agent for various diseases such as Alzheimer's disease, cancer, and microbial infections. Another direction is to study the structure-activity relationship of NPTU and its derivatives to identify more potent inhibitors of enzymes and antimicrobial agents. Finally, the potential toxicity of NPTU and its derivatives should be investigated to ensure their safety for use in living organisms.
Conclusion:
In conclusion, N-(3-nitrophenyl)-N,N-dipentylthiourea is a thiourea derivative that has been used in scientific research to study various biological processes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on NPTU and its derivatives is needed to fully understand their potential as therapeutic agents and to ensure their safety for use in living organisms.
Aplicaciones Científicas De Investigación
NPTU has been used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. NPTU has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, NPTU has been used in studies to investigate the role of thiourea derivatives in cancer therapy.
Propiedades
IUPAC Name |
3-(3-nitrophenyl)-1,1-dipentylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-3-5-7-12-19(13-8-6-4-2)17(23)18-15-10-9-11-16(14-15)20(21)22/h9-11,14H,3-8,12-13H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTZDPPRFSYHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=S)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-2-phenyl-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]](/img/structure/B4684487.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4684493.png)
![(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B4684513.png)

![2-(1-pyrrolidinyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B4684533.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4684541.png)
![4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-fluorobenzoate](/img/structure/B4684544.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4684552.png)
![N-allyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4684577.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(3-methylphenyl)prolinamide](/img/structure/B4684580.png)

![N-[3-(2-ethoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4684602.png)